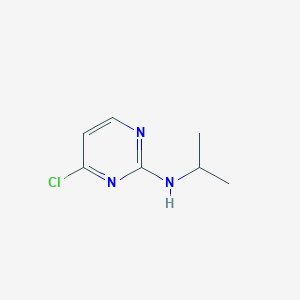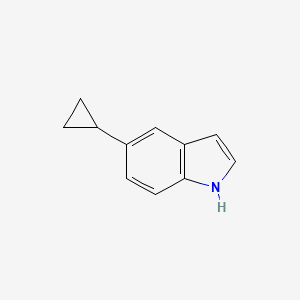
5-Cyclopropyl-1H-indole
Descripción general
Descripción
5-Cyclopropyl-1H-indole (5CPI) is a novel indole-based compound that has recently been the subject of much research in the fields of synthetic organic chemistry, pharmacology, and biochemistry. 5CPI has a unique structure that allows it to interact with a variety of biological targets and has been found to possess a variety of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
- 5-Cyclopropyl-1H-indole can be synthesized via 1,2-addition reactions with α-cyclopropyl N-acyliminium ions, leading to the formation of pyrrolidin-2-ones. This process is useful for creating compounds with quaternary stereocenters, which are significant in medicinal chemistry for their unique biological properties (Ryder et al., 2019).
Electrocatalysis
- A method for the electrochemical α-sulfonylation of 1H-indole has been developed. This method is particularly effective for various indoles, including those with cyclopropyl groups. It's significant for creating indolyl aryl sulfones, which are important in pharmaceutical research (Feng et al., 2017).
Alkylation Techniques
- 5-Cyclopropyl-1H-indole derivatives can be created through the alkylation of indoles with cyclopropyl ketones. The use of reagents like CeCl3·7H2O/LiI makes this method cost-effective and simple, which is valuable in large-scale synthesis processes (Yadav et al., 2007).
Indole Alkaloid Synthesis
- The compound plays a role in the total synthesis of indole alkaloids like cycloclavine. These alkaloids are significant in drug discovery due to their potential biological activities (Petronijević & Wipf, 2011).
Radical Scavenging
- Indole derivatives, including those similar to 5-Cyclopropyl-1H-indole, exhibit DPPH radical scavenging activity. This property is crucial for the development of antioxidants and therapeutic agents (Sugiyama et al., 2009).
Cyclization and Drug Discovery
- The gold-catalyzed cascade cyclization of diynes can produce fused indoles, which are structurally related to 5-Cyclopropyl-1H-indole. This method is noteworthy for creating compounds with potential antifungal activities, relevant in drug discovery (Hirano et al., 2011).
Propiedades
IUPAC Name |
5-cyclopropyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAWFOWZWBRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602485 | |
| Record name | 5-Cyclopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1H-indole | |
CAS RN |
893739-92-9 | |
| Record name | 5-Cyclopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



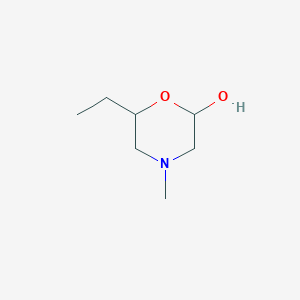
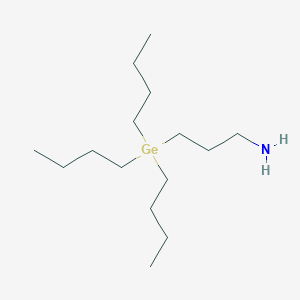
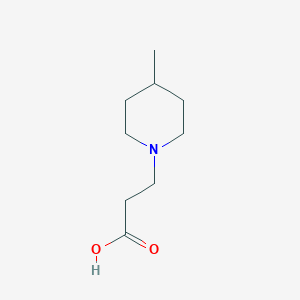
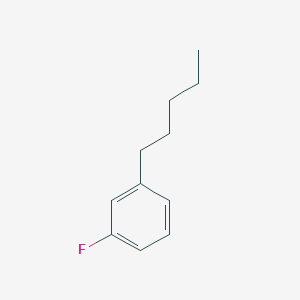
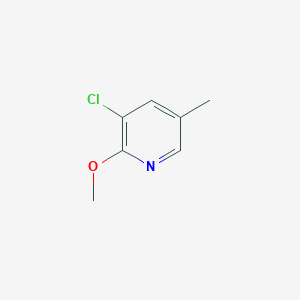
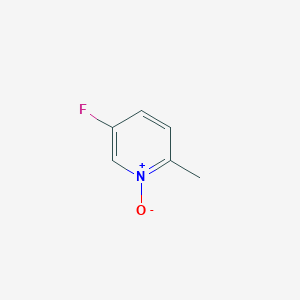
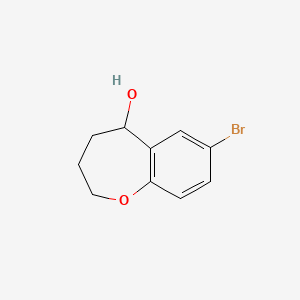
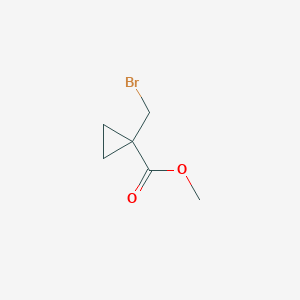
![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)
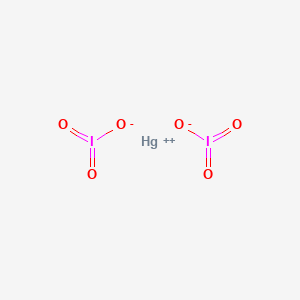
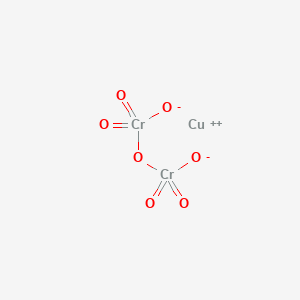
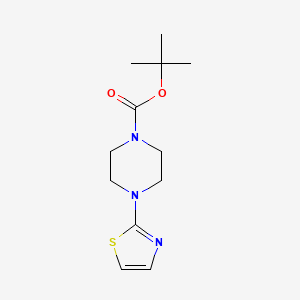
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
